(4-bromo-5-propylthiophen-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
(4-bromo-5-propylthiophen-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is an organic compound that features a unique combination of a thienyl group and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-5-propylthiophen-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through a bromination reaction of 5-propyl-2-thiophene. This reaction is usually carried out using bromine in the presence of a suitable solvent like dichloromethane.
Coupling with Indoline: The thienyl intermediate is then coupled with 2-methylindoline using a carbonylation reaction. This step often involves the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-5-propylthiophen-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thienyl-indoline compound.
Substitution: Formation of substituted thienyl-indoline derivatives.
Scientific Research Applications
(4-bromo-5-propylthiophen-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of (4-bromo-5-propylthiophen-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chloro-5-propyl-2-thienyl)carbonyl]-2-methylindoline
- 1-[(4-methyl-5-propyl-2-thienyl)carbonyl]-2-methylindoline
Uniqueness
(4-bromo-5-propylthiophen-2-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-3-6-15-13(18)10-16(21-15)17(20)19-11(2)9-12-7-4-5-8-14(12)19/h4-5,7-8,10-11H,3,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZYYARRGFODST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2C(CC3=CC=CC=C32)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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